5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes an oxygen bridge. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows for diverse chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its efficiency in producing the desired bicyclic structure. The reaction is usually carried out under controlled conditions, with temperatures ranging from 100°C to 150°C and the use of catalysts to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors to facilitate the Diels-Alder reaction. The process is optimized to achieve high yields and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace a functional group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and alkanes, depending on the type of reaction and the reagents used .
Scientific Research Applications
5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 7-oxabicyclo[2.2.1]heptane derivatives, such as:
- 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
- Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
- 7-Oxabicyclo[2.2.1]heptene sulfonamides
Uniqueness
What sets 5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid apart is its specific hydroxyl and carboxylic acid functional groups, which confer unique reactivity and potential biological activity. These functional groups allow for a wider range of chemical modifications and applications compared to other similar compounds .
Properties
Molecular Formula |
C7H10O4 |
---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
5-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c8-4-2-5-3(7(9)10)1-6(4)11-5/h3-6,8H,1-2H2,(H,9,10) |
InChI Key |
ZSPPPJZXXWMFOX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2CC(C1O2)O)C(=O)O |
Origin of Product |
United States |
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